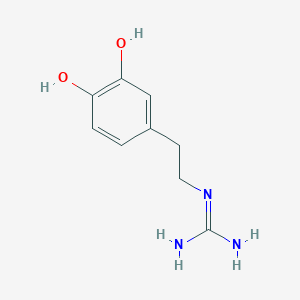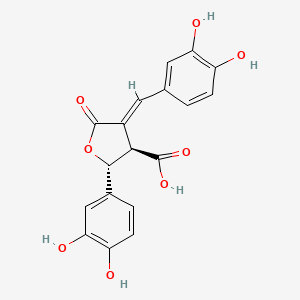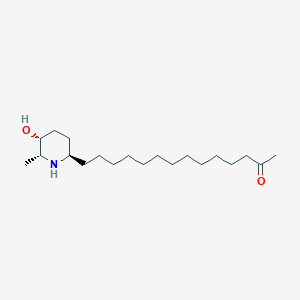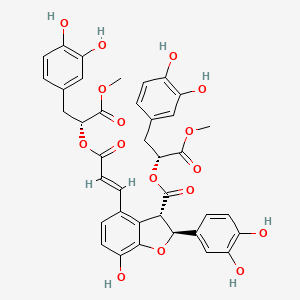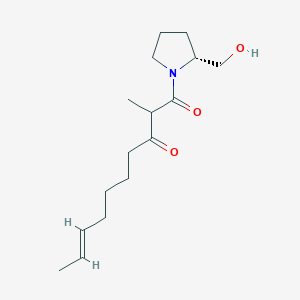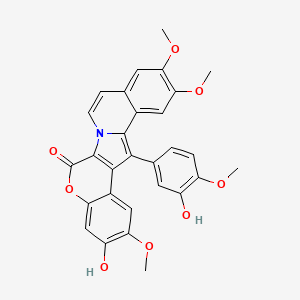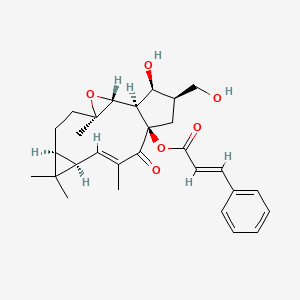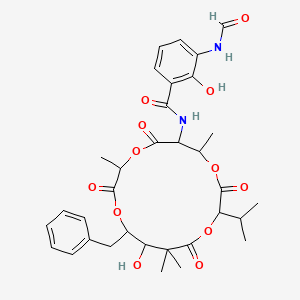
N-(15-benzyl-14-hydroxy-3,7,13,13-tetramethyl-2,5,9,12-tetraoxo-10-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(15-benzyl-14-hydroxy-3,7,13,13-tetramethyl-2,5,9,12-tetraoxo-10-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-2-hydroxybenzamide is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antimicrobial and Antibacterial Properties
Research has indicated potential applications of similar compounds in antimicrobial and antibacterial contexts. For instance, studies on derivatives of 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting possible applications in combating antibiotic-resistant bacteria (Zadrazilova et al., 2015).
Anticancer Potential
Certain benzamide derivatives, including those related to the compound , have demonstrated significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. For example, 2-hydroxy-N-(arylalkyl)benzamides have been effective against various human cancer cell lines, indicating their promise as chemotherapeutic agents (Imramovský et al., 2013).
Antifungal Activities
Some benzamide derivatives are being explored for their antifungal properties. Research on 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides, for example, has uncovered their potential in combating fungal infections, providing a basis for further exploration of similar compounds in antifungal treatments (Narayana et al., 2004).
Antipsychotic Applications
The structural similarity of some benzamide derivatives to known antipsychotic agents suggests potential applications in this area. Research into compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide has provided insights into their potential use as antipsychotic drugs, especially those with minimal side effects (Högberg et al., 1990).
Antiallergic Properties
Benzamide derivatives have been studied for their antiallergic properties. Compounds like 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt have shown effectiveness in rat models of allergic reactions, pointing to potential therapeutic uses in allergy treatments (Peet et al., 1986).
properties
Product Name |
N-(15-benzyl-14-hydroxy-3,7,13,13-tetramethyl-2,5,9,12-tetraoxo-10-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-2-hydroxybenzamide |
|---|---|
Molecular Formula |
C33H40N2O12 |
Molecular Weight |
656.7 g/mol |
IUPAC Name |
N-(15-benzyl-14-hydroxy-3,7,13,13-tetramethyl-2,5,9,12-tetraoxo-10-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-2-hydroxybenzamide |
InChI |
InChI=1S/C33H40N2O12/c1-17(2)26-31(42)44-18(3)24(35-28(39)21-13-10-14-22(25(21)37)34-16-36)30(41)45-19(4)29(40)46-23(15-20-11-8-7-9-12-20)27(38)33(5,6)32(43)47-26/h7-14,16-19,23-24,26-27,37-38H,15H2,1-6H3,(H,34,36)(H,35,39) |
InChI Key |
KHAIDUWWKKROCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)OC(C(=O)OC(C(C(C(=O)OC(C(=O)O1)C(C)C)(C)C)O)CC2=CC=CC=C2)C)NC(=O)C3=C(C(=CC=C3)NC=O)O |
synonyms |
SW-163B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2r)-2-{[(2r,3r,4r,5s,6r)-3-(Acetylamino)-2-{[(S)-{[(R)-{[(2r,3s,4r,5r)-5-(2,4-Dioxo-3,4-Dihydropyrimidin-1(2h)-Yl)-3,4-Dihydroxytetrahydrofuran-2-Yl]methoxy}(Hydroxy)phosphoryl]oxy}(Hydroxy)phosphoryl]oxy}-5-Hydroxy-6-(Hydroxymethyl)tetrahydro-2h-Pyran-4-Yl]oxy}propanoic Acid](/img/structure/B1247981.png)
![(1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[8]annulen-3a-ol](/img/structure/B1247983.png)

